Cas no 337497-82-2 (<br>4-(4-Methoxy-phenyl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylmethylsulfanyl)-6-p-t olyl-nicotinonitrile)

<br>4-(4-Methoxy-phenyl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylmethylsulfanyl)-6-p-t olyl-nicotinonitrile structure
337497-82-2 structure
商品名:<br>4-(4-Methoxy-phenyl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylmethylsulfanyl)-6-p-t olyl-nicotinonitrile
CAS番号:337497-82-2
MF:C29H22N4O2S
メガワット:490.576
CID:3071148
PubChem ID:3130342

<br>4-(4-Methoxy-phenyl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylmethylsulfanyl)-6-p-t olyl-nicotinonitrile 化学的及び物理的性質

名前と識別子

    • <br>4-(4-Methoxy-phenyl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylmethylsulfanyl)-6-p-t olyl-nicotinonitrile
    • 4-(4-methoxyphenyl)-6-(4-methylphenyl)-2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}nicotinonitrile
    • 4-(4-Methoxyphenyl)-2-(((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)thio)-6-(p-tolyl)nicotinonitrile
    • Oprea1_096844
    • 337497-82-2
    • AG-690/40749688
    • 4-(4-Methoxy-phenyl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylmethylsulfanyl)-6-p-tolyl-nicotinonitrile
    • Oprea1_147553
    • AKOS000566338
    • MDL: MFCD02046869
    • インチ: InChI=1S/C29H22N4O2S/c1-19-8-10-21(11-9-19)26-16-24(20-12-14-23(34-2)15-13-20)25(17-30)29(31-26)36-18-27-32-33-28(35-27)22-6-4-3-5-7-22/h3-16H,18H2,1-2H3
    • InChIKey: MKHYHJWEDJBXIU-UHFFFAOYSA-N
    • ほほえんだ: CC1=CC=C(C=C1)C2=NC(=C(C#N)C(=C2)C3=CC=C(C=C3)OC)SCC4=NN=C(C5=CC=CC=C5)O4

計算された属性

  • せいみつぶんしりょう: 490.14634713Da
  • どういたいしつりょう: 490.14634713Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 36
  • 回転可能化学結合数: 7
  • 複雑さ: 724
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 6.1
  • トポロジー分子極性表面積: 110Ų

<br>4-(4-Methoxy-phenyl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylmethylsulfanyl)-6-p-t olyl-nicotinonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM518256-1g
4-(4-Methoxyphenyl)-2-(((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)thio)-6-(p-tolyl)nicotinonitrile
337497-82-2 97%
1g
$291 2023-02-17

<br>4-(4-Methoxy-phenyl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylmethylsulfanyl)-6-p-t olyl-nicotinonitrile 関連文献

<br>4-(4-Methoxy-phenyl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylmethylsulfanyl)-6-p-t olyl-nicotinonitrileに関する追加情報

Introduction to Compound with CAS No. 337497-82-2 and Its Applications in Chemical Biology

Compound with the CAS number 337497-82-2 is a sophisticated organic molecule that has garnered significant attention in the field of chemical biology due to its unique structural features and potential therapeutic applications. The molecular structure of this compound is characterized by a combination of aromatic rings, heterocyclic moieties, and functional groups that contribute to its distinct chemical properties and biological activity. Specifically, the compound is named as 4-(4-Methoxy-phenyl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylmethylsulfanyl)-6-p-tolyl-nicotinonitrile, which highlights its intricate composition and the presence of several key functional units.

The central core of this molecule is a nicotinonitrile moiety, which is known for its role in various biological processes and its potential as a pharmacophore in drug design. The presence of a pyridine ring in the structure suggests that this compound may exhibit properties similar to other nicotinamide derivatives, which are widely studied for their involvement in enzyme inhibition and signal transduction pathways. Additionally, the substitution pattern around the pyridine ring, particularly the 6-p-tolyl group, further modulates the electronic and steric properties of the molecule, influencing its reactivity and interactions with biological targets.

One of the most striking features of this compound is the incorporation of a [1,3,4]oxadiazole ring into its structure. Oxadiazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific modification of the oxadiazole ring with a 5-phenyl group and a methylsulfanyl substituent at the 2-position enhances its potential as a bioactive scaffold. This modification not only increases the lipophilicity of the molecule but also introduces a polar moiety that can interact with biological targets through hydrogen bonding or other non-covalent interactions.

The phenyl rings present in the molecule, particularly the 4-methoxy-phenyl group at the 4-position of the central pyridine ring, play a crucial role in determining the compound's overall physicochemical properties. The methoxy group introduces a hydrophilic character to the molecule, which can influence its solubility and permeability across biological membranes. This balance between hydrophobic and hydrophilic regions is often critical for achieving optimal pharmacokinetic profiles in drug candidates.

Recent studies have begun to explore the potential applications of this compound in various therapeutic areas. For instance, preliminary investigations suggest that it may exhibit inhibitory activity against certain enzymes implicated in inflammatory diseases. The combination of functional groups such as the methylsulfanyl moiety and the oxadiazole ring may interact with specific residues in these enzymes, leading to their inhibition and potentially alleviating symptoms associated with inflammatory conditions.

Another area of interest is the potential use of this compound as an intermediate in the synthesis of more complex drug molecules. The presence of reactive sites such as the nitrile group and the sulfanyl group provides opportunities for further chemical modifications, allowing chemists to tailor the properties of derivative compounds for specific applications. This flexibility makes it a valuable building block in medicinal chemistry efforts aimed at developing novel therapeutics.

The synthesis of this compound involves multiple steps that require careful optimization to ensure high yield and purity. Key steps include functional group transformations such as nitrile formation, sulfanyl introduction, and aromatic substitutions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions may be employed to construct complex molecular frameworks efficiently. The use of high-performance analytical methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) is essential for characterizing intermediates and final products accurately.

In terms of biological evaluation, various assays have been designed to assess the potential activity of this compound against different biological targets. These assays may include enzyme inhibition studies, cell-based assays for cytotoxicity or proliferation effects, and interaction studies with specific proteins or nucleic acids. The results from these studies will provide valuable insights into the compound's mechanism of action and its potential therapeutic relevance.

The development of new drug candidates is often hampered by issues related to drug resistance or off-target effects. However, compounds like this one offer promising solutions by targeting multiple pathways or employing novel mechanisms that may circumvent existing resistance mechanisms. The unique structural features of this molecule make it an attractive candidate for further investigation in preclinical models to assess its safety profile and efficacy.

As research in chemical biology continues to advance, compounds like those with CAS number 337497-82-2 will play an increasingly important role in discovering new therapeutic agents. The ability to design molecules with precise structural features allows researchers to fine-tune their interactions with biological targets, leading to more effective treatments with fewer side effects. This underscores the importance of continued investment in synthetic chemistry and biological evaluation programs aimed at uncovering new bioactive molecules.

In conclusion, compound with CAS number 337497-82-2 represents a significant advancement in chemical biology due to its unique structure and potential therapeutic applications. Its intricate composition involving multiple functional groups makes it a versatile scaffold for drug design, while recent studies highlight its promise as an active ingredient against various diseases. As research progresses, this compound will likely continue to inspire new discoveries that contribute to improving human health through innovative molecular therapies.

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